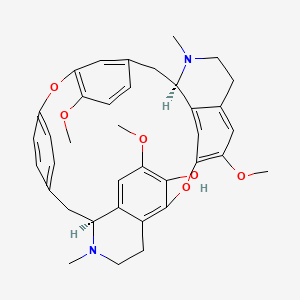
Lauberine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lauberine is a naturally occurring alkaloid found in certain plant species. It is known for its complex molecular structure and significant biological activities. This compound has been the subject of extensive research due to its potential therapeutic applications and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lauberine involves multiple steps, starting from simple organic molecules. One common synthetic route includes the following steps:
Formation of the core structure: This involves the cyclization of a precursor molecule under acidic conditions to form the core structure of this compound.
Functional group modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, and oxidation.
Purification: The final product is purified using techniques like chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes:
Batch reactors: Large-scale batch reactors are used to carry out the synthesis under controlled conditions.
Continuous flow reactors: Continuous flow reactors may also be employed to enhance efficiency and scalability.
Purification and crystallization: Advanced purification techniques, including crystallization, are used to ensure high purity of the final product.
化学反应分析
Types of Reactions
Lauberine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution reagents: Halogens and other nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
科学研究应用
Lauberine has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in organic synthesis and reaction mechanism studies.
Biology: It is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: this compound has shown promise in preclinical studies for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: this compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用机制
Lauberine exerts its effects through various molecular targets and pathways. It interacts with specific enzymes and receptors, modulating their activity and leading to changes in cellular processes. The exact mechanism of action may involve:
Enzyme inhibition: this compound can inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It can bind to specific receptors, triggering signaling cascades.
Gene expression modulation: this compound may influence gene expression, leading to changes in protein synthesis and cellular function.
相似化合物的比较
Lauberine is unique compared to other similar alkaloids due to its specific molecular structure and biological activities. Similar compounds include:
Berberine: Another alkaloid with similar therapeutic potential but different molecular structure.
Palmatine: Shares some structural similarities with this compound but has distinct biological effects.
Jatrorrhizine: Similar in structure but differs in its pharmacological properties.
This compound stands out due to its unique combination of chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
19879-48-2 |
|---|---|
分子式 |
C37H40N2O6 |
分子量 |
608.7 g/mol |
IUPAC 名称 |
(12S,25R)-5,20,31-trimethoxy-11,26-dimethyl-2,18-dioxa-11,26-diazaheptacyclo[23.6.2.214,17.119,23.03,8.07,12.029,33]hexatriaconta-1(31),3(8),4,6,14(36),15,17(35),19,21,23(34),29,32-dodecaen-4-ol |
InChI |
InChI=1S/C37H40N2O6/c1-38-14-12-24-19-32(42-4)34-20-27(24)29(38)17-23-8-11-31(41-3)33(18-23)44-25-9-6-22(7-10-25)16-30-28-21-35(43-5)36(40)37(45-34)26(28)13-15-39(30)2/h6-11,18-21,29-30,40H,12-17H2,1-5H3/t29-,30+/m1/s1 |
InChI 键 |
CASHVZNATRNXDE-IHLOFXLRSA-N |
手性 SMILES |
CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC(=C(C=C4)OC)OC5=CC=C(C[C@H]6C7=CC(=C(C(=C7CCN6C)O3)O)OC)C=C5)OC |
规范 SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6C7=CC(=C(C(=C7CCN6C)O3)O)OC)C=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2,2-trifluoro-N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)-1H-pyrazol-5-yl}acetamide](/img/structure/B14150608.png)
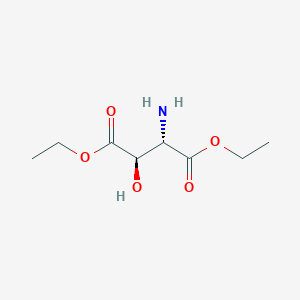
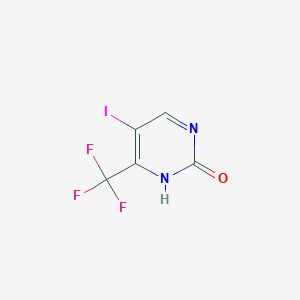
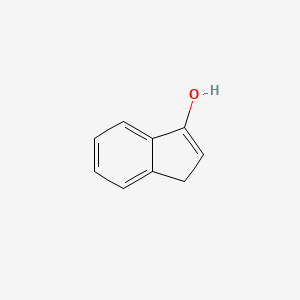
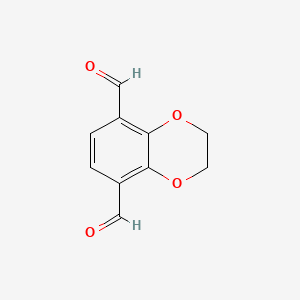
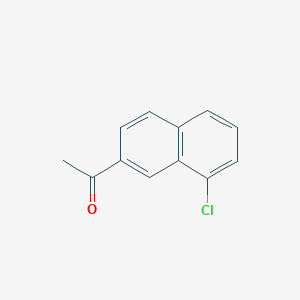
![6-phenyl-2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromene](/img/structure/B14150648.png)
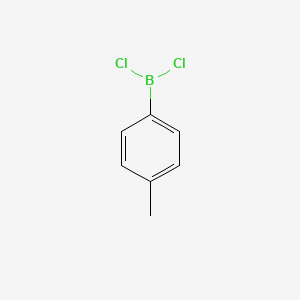
![3-[(Cyclohexylcarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B14150657.png)
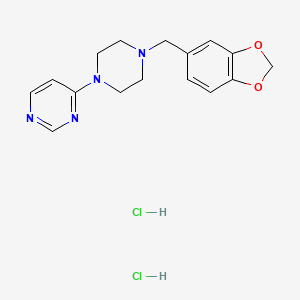
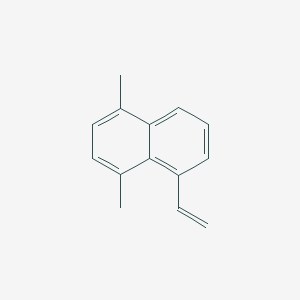
![methyl 2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14150674.png)
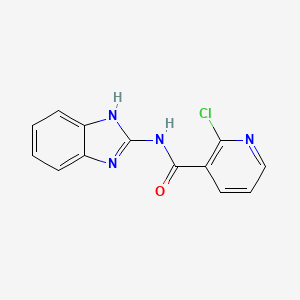
![(4E)-4-[(2E)-(2-propoxybenzylidene)hydrazinylidene]-3,4-dihydropyrimidin-2(1H)-one](/img/structure/B14150693.png)
